molecular formula C14H15NO2S B5858303 N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide

N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5858303
M. Wt: 261.34 g/mol
InChI Key: ODBLFDRRJSJZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide, also known as FMA, is a compound that has been extensively studied for its potential therapeutic applications. FMA is a thioamide derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been found to reduce the production of inflammatory mediators in cells, leading to its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, this compound has been shown to have a broad spectrum of activity against various types of cancer cells, making it a potentially useful therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide. For example, further studies could be conducted to elucidate the mechanism of action of this compound and identify its molecular targets. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other therapeutic agents to enhance its anticancer activity. Finally, studies could be conducted to investigate the potential use of this compound in animal models of cancer and other diseases to further assess its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide involves the reaction of 4-methylthiophenol with 2-chloro-N-(2-furylmethyl)acetamide in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50-60%.

Scientific Research Applications

N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and anti-inflammatory properties. In particular, this compound has been found to be effective against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of certain fungal species, such as Candida albicans. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-4-6-13(7-5-11)18-10-14(16)15-9-12-3-2-8-17-12/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBLFDRRJSJZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.